![molecular formula C20H23ClN2O B5813831 1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine, also known as mCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine is not fully understood. However, it is known to act as a partial agonist at the serotonin 5-HT1A and 5-HT2C receptors, and as an antagonist at the 5-HT2A receptor. It also has affinity for other receptors such as dopamine and adrenergic receptors. The activation of these receptors by this compound can lead to various biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and depend on the dose, route of administration, and individual variability. Some of the reported effects of this compound include changes in mood, behavior, and cognition, alterations in body temperature, heart rate, and blood pressure, and modulation of the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. These effects have been studied in animal models as well as in human subjects.
Advantages and Limitations for Lab Experiments
The use of 1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine in laboratory experiments has several advantages and limitations. One of the main advantages is its well-characterized pharmacological profile, which allows for precise manipulation of specific receptors and pathways. It is also relatively easy to synthesize and can be obtained in high purity. However, the use of this compound in laboratory experiments is limited by its potential toxicity and adverse effects, which can vary depending on the dose and route of administration. The use of appropriate controls and safety measures is essential when working with this compound.
Future Directions
There are several future directions for the research on 1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine. One area of interest is its potential therapeutic applications in psychiatric disorders such as depression and anxiety. The role of this compound in modulating the release of various neurotransmitters and its effects on mood and behavior make it a promising candidate for further investigation. Another area of interest is its potential use as a research tool to investigate the role of specific receptors and pathways in various physiological and pathological conditions. The development of new synthetic methods and analogs of this compound may also lead to the discovery of novel compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine involves the reaction of 3-chlorophenylpiperazine with 3-(2-methoxyphenyl)-2-propen-1-ol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MCPP has been extensively studied for its potential therapeutic applications in various areas such as psychiatry, neurology, and pharmacology. It has been shown to have an affinity for several receptors such as serotonin, dopamine, and adrenergic receptors, which are involved in the regulation of mood, behavior, and cognition. MCPP has been used as a research tool to investigate the role of these receptors in various physiological and pathological conditions.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-24-20-10-3-2-6-17(20)7-5-11-22-12-14-23(15-13-22)19-9-4-8-18(21)16-19/h2-10,16H,11-15H2,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXIOEPDMRTNKL-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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